molecular formula C2H6N2O2 B1618017 N-Nitrosoethanolamine CAS No. 98033-27-3

N-Nitrosoethanolamine

Cat. No.: B1618017
CAS No.: 98033-27-3
M. Wt: 90.08 g/mol
InChI Key: ACPNQDPDVJCEBP-UHFFFAOYSA-N
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Description

N-Nitrosoethanolamine is a nitroso compound known for its potential carcinogenic properties. It is a member of the nitrosamine family, which are compounds formed by the reaction of nitrosating agents with secondary amines. These compounds are of significant concern due to their presence in various consumer products and their potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosoethanolamine is typically synthesized through the nitrosation of diethanolamine. This reaction involves the use of nitrosating agents such as nitrites or nitrogen oxides. The reaction is usually carried out in an aqueous solution, and the rate of formation is influenced by the pH of the solution .

Industrial Production Methods

While this compound is not produced commercially on a large scale, it can be found as a contaminant in various products. Its formation is often an unintended consequence of the presence of nitrosating agents and secondary amines in the same environment .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosoethanolamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkoxides and sulfuric acid. The reactions are typically carried out at elevated temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce a variety of oxidized derivatives, while reduction reactions can yield amines .

Scientific Research Applications

N-Nitrosoethanolamine has been extensively studied due to its carcinogenic properties. It is used in scientific research to understand the mechanisms of nitrosamine-induced carcinogenesis. Additionally, it serves as a model compound for studying the formation and detection of nitrosamines in various consumer products, including cosmetics and personal care items .

Mechanism of Action

The carcinogenic effects of N-Nitrosoethanolamine are primarily due to its ability to form DNA adducts, which can lead to mutations and cancer. The compound undergoes metabolic activation to form reactive intermediates that interact with DNA. This process involves various enzymes and metabolic pathways, including cytochrome P450 enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)
  • N-Nitrosopyrrolidine (NPYR)

Uniqueness

N-Nitrosoethanolamine is unique among nitrosamines due to its specific structure and the presence of hydroxyl groups. This structural feature influences its reactivity and the types of reactions it undergoes. Additionally, its presence in consumer products as a contaminant highlights the importance of monitoring and controlling nitrosamine levels in various industries .

Properties

IUPAC Name

N-(2-hydroxyethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c5-2-1-3-4-6/h5H,1-2H2,(H,3,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPNQDPDVJCEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40243378
Record name N-Nitrosoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98033-27-3
Record name N-Nitrosoethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098033273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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